molecular formula C17H23NO6 B554398 z-glu-otbu CAS No. 5891-45-2

z-glu-otbu

Cat. No.: B554398
CAS No.: 5891-45-2
M. Wt: 337.4 g/mol
InChI Key: VJECGKAFPHEJQS-UHFFFAOYSA-N
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Description

z-glu-otbu is a compound that features a benzyloxycarbonyl-protected amino group and a tert-butoxy-protected carboxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of protective groups makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of z-glu-otbu typically involves the protection of amino acids One common method is to start with an amino acid and introduce the benzyloxycarbonyl (Cbz) group to protect the amino groupThe reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently introduce protective groups and couple amino acids under controlled conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

z-glu-otbu can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, deprotection reactions yield the free amino or carboxyl groups, while oxidation and reduction reactions can introduce or modify functional groups within the molecule .

Scientific Research Applications

z-glu-otbu has several scientific research applications:

Mechanism of Action

The mechanism of action of z-glu-otbu involves its role as a protected amino acid derivative. The protective groups (benzyloxycarbonyl and tert-butoxy) prevent unwanted reactions during synthesis, allowing for selective transformations. The compound can be deprotected under specific conditions to reveal the free amino and carboxyl groups, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
  • (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate

Uniqueness

z-glu-otbu is unique due to its specific combination of protective groups and its role as an intermediate in peptide synthesis. The presence of both benzyloxycarbonyl and tert-butoxy groups provides versatility in synthetic applications, allowing for selective deprotection and functional group transformations .

Properties

IUPAC Name

(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJECGKAFPHEJQS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5891-45-2
Record name Z-Glu-OtBu
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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